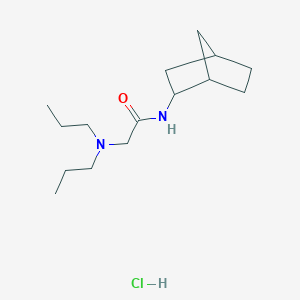
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a synthetic compound that is commonly referred to as DPNA. DPNA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 307.85 g/mol.
Wirkmechanismus
The mechanism of action of DPNA hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. DPNA hydrochloride has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
DPNA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPNA hydrochloride has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DPNA hydrochloride has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, DPNA hydrochloride has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on DPNA hydrochloride. One area of research is the development of new therapeutic applications for DPNA hydrochloride. For example, it could be investigated as a potential treatment for other neurological disorders such as Huntington's disease or multiple sclerosis. Another area of research is the development of new synthesis methods for DPNA hydrochloride, which could improve its efficiency and reduce its cost. Finally, further research is needed to fully understand the mechanism of action of DPNA hydrochloride, which could lead to the development of more targeted and effective therapies.
Synthesemethoden
DPNA hydrochloride is synthesized using a multi-step process, which involves the reaction of norbornene with acetic anhydride to form norbornyl acetate. The norbornyl acetate is then reacted with dipropylamine in the presence of a catalyst to form DPNA. The final step involves the addition of hydrochloric acid to the DPNA to form DPNA hydrochloride.
Wissenschaftliche Forschungsanwendungen
DPNA hydrochloride has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. DPNA hydrochloride has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
101651-30-3 |
|---|---|
Produktname |
2-(Dipropylamino)-N-(2-norbornanyl)acetamide hydrochloride |
Molekularformel |
C15H29ClN2O |
Molekulargewicht |
288.85 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(dipropylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C15H28N2O.ClH/c1-3-7-17(8-4-2)11-15(18)16-14-10-12-5-6-13(14)9-12;/h12-14H,3-11H2,1-2H3,(H,16,18);1H |
InChI-Schlüssel |
ZMPTXXQGUJHLGM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
Kanonische SMILES |
CCCN(CCC)CC(=O)NC1CC2CCC1C2.Cl |
Synonyme |
2-(dipropylamino)-N-norbornan-2-yl-acetamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
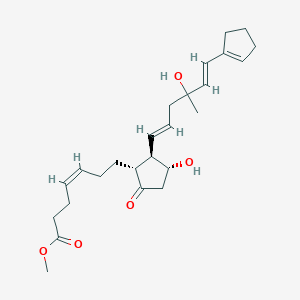

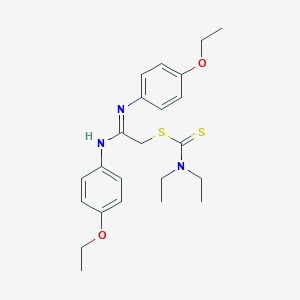
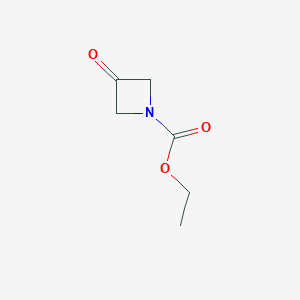
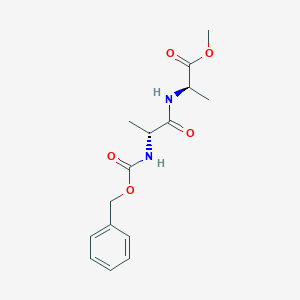
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
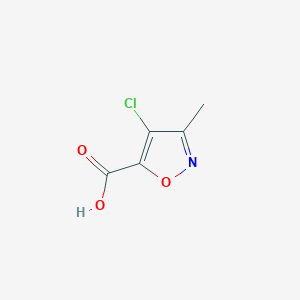
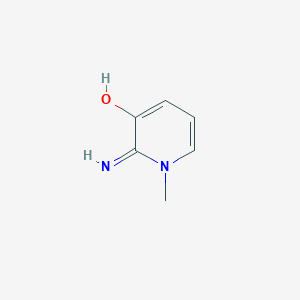
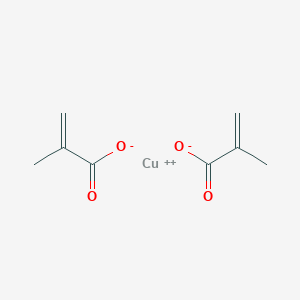
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)